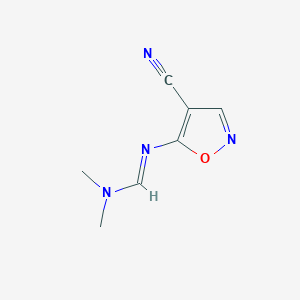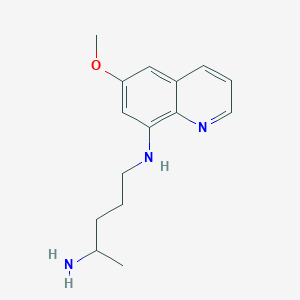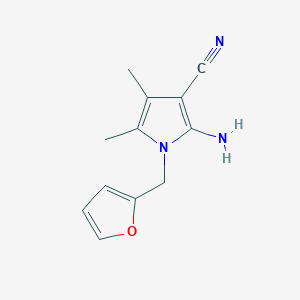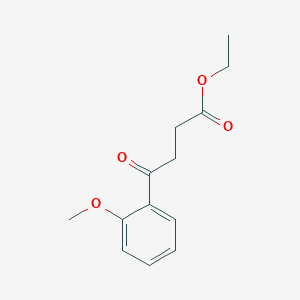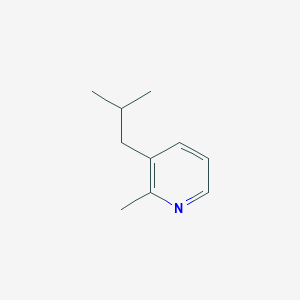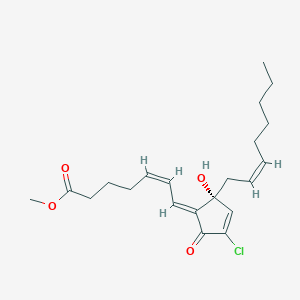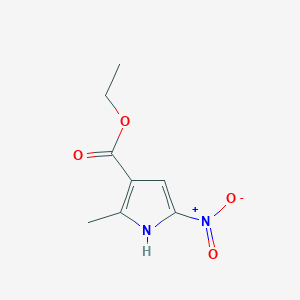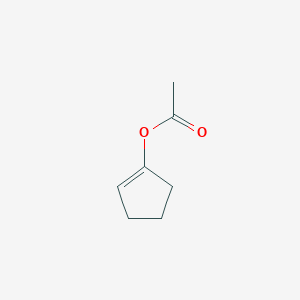
Cyclopenten-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenten-1-yl acetate is a chemical compound that belongs to the class of cyclopentenes. It is widely used in the field of organic chemistry due to its unique properties. Cyclopenten-1-yl acetate is used as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Cyclopenten-1-yl acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a double bond in the cyclopentene ring.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Cyclopenten-1-yl acetate. However, it has been reported to exhibit anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopenten-1-yl acetate is a useful starting material for the synthesis of various organic compounds. It is relatively easy to synthesize and is commercially available. However, it has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on Cyclopenten-1-yl acetate. One area of research could be the development of new synthetic methods for the production of Cyclopenten-1-yl acetate and its derivatives. Another area of research could be the investigation of the biological activities of Cyclopenten-1-yl acetate and its derivatives. Additionally, the potential use of Cyclopenten-1-yl acetate in the development of new drugs for the treatment of various diseases could be explored.
Conclusion:
In conclusion, Cyclopenten-1-yl acetate is a useful starting material for the synthesis of various organic compounds. It has been found to exhibit anti-inflammatory and anti-tumor activities. Further research is needed to fully understand the mechanism of action and the potential applications of Cyclopenten-1-yl acetate in the field of medicine.
Métodos De Síntesis
Cyclopenten-1-yl acetate can be synthesized by the reaction of cyclopentadiene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate, which undergoes an intramolecular cyclization to form the desired product.
Aplicaciones Científicas De Investigación
Cyclopenten-1-yl acetate is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is used in the synthesis of cyclopentenones, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities. Cyclopenten-1-yl acetate is also used in the synthesis of natural products such as prostaglandins, which are important signaling molecules in the body.
Propiedades
Número CAS |
109667-02-9 |
|---|---|
Nombre del producto |
Cyclopenten-1-yl acetate |
Fórmula molecular |
C7H9O2- |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
cyclopenten-1-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h4H,2-3,5H2,1H3 |
Clave InChI |
MBVZEDIBUZMQOR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCCC1 |
SMILES canónico |
CC(=O)OC1=CCCC1 |
Sinónimos |
(R)-2-(1-Cyclopentenyl) acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
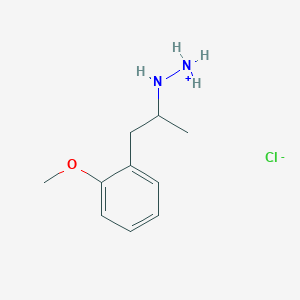
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
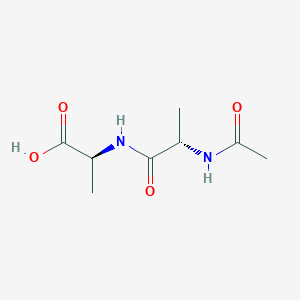
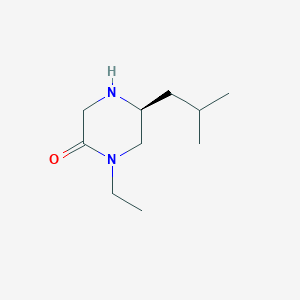
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
